2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one

Antiviral drug discovery HCV NS3 protease inhibition Enzyme screening

2,6,7‑Trihydroxy‑9‑(2‑nitrophenyl)xanthen‑3‑one (o‑Nitrophenylfluorone) is the only trihydroxyfluorone that provides validated sub‑micromolar HCV NS3 protease inhibition (IC₅₀ = 990 nM) and single‑ion specificity for Co²⁺ in chemiluminescence detection. Its ortho‑nitro group delivers distinct complexation stoichiometry and molar absorptivity for Mo(VI) and Co(II) quantitation, achieving ε₅₃₁ = 1.63 × 10⁵ L·mol⁻¹·cm⁻¹ for molybdenum. Procure this specific ortho‑nitro isomer when assay sensitivity or selectivity must surpass that of para‑nitro, dibromo, or non‑nitrated phenylfluorone analogs.

Molecular Formula C19H11NO7
Molecular Weight 365.3 g/mol
Cat. No. B3868331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one
Molecular FormulaC19H11NO7
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)[N+](=O)[O-]
InChIInChI=1S/C19H11NO7/c21-13-5-10-17(7-15(13)23)27-18-8-16(24)14(22)6-11(18)19(10)9-3-1-2-4-12(9)20(25)26/h1-8,21-23H
InChIKeyZULBKXYQNMBEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one: Scientific Procurement Guide for Procurement of the o-Nitrophenylfluorone Scaffold


2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one (CAS 6098-81-3), also known as o-nitrophenylfluorone (o-NPF), is a synthetic xanthene derivative with the molecular formula C₁₉H₁₁NO₇ and molecular weight 365.3 g/mol . Structurally, it features a 9-aryl-substituted 2,6,7-trihydroxyxanthen-3-one core bearing an ortho-nitrophenyl group . This compound belongs to the trihydroxyfluorone reagent class and has been deposited in public screening libraries including PubChem (CID 3728472) and BindingDB (BDBM55058) [1].

Why Generic Substitution of 2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one Is Scientifically Invalid


Generic substitution of 2,6,7-trihydroxy-9-(2-nitrophenyl)xanthen-3-one with other trihydroxyfluorones or 9-aryl-xanthen-3-ones is not scientifically defensible due to position-specific structure-activity relationships. Within the 9-aryl-2,6,7-trihydroxyxanthen-3-one series, the substitution pattern on the pendant phenyl ring directly modulates electron density distribution and thereby alters enzyme inhibition potency, metal-chelation selectivity, and antiproliferative activity [1]. Specifically, the ortho-nitro substitution in this compound confers distinct steric and electronic properties relative to meta-nitro (CAS 6217-25-0) or para-nitro (CAS 981-81-7) regioisomers, and dramatically different properties compared to non-nitrated phenyl analogs (phenylfluorone, CAS 975-17-7). In analytical applications, the ortho-nitro configuration yields unique complexation stoichiometry and molar absorptivity values with transition metals such as Mo(VI) and Co(II) that differ measurably from those obtained with dibromo-substituted analogs [2].

Quantitative Differentiation Evidence for 2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one Procurement


HCV NS3 Protease Inhibition: Potency Comparison Against Structure-Similar Analogs

2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one exhibits sub-micromolar inhibition of HCV NS3 protease with an IC₅₀ of 990 nM [1]. This inhibitory activity represents a significant potency gain over the unsubstituted phenyl analog (2,6,7-trihydroxy-9-phenylxanthen-3-one), which lacks the ortho-nitro group and was not identified as an active NS3 inhibitor in the same screening campaign [2]. Furthermore, the ortho-nitro regioisomer demonstrates a 1.8-fold improvement in potency compared to the para-nitro-substituted analog, 2,6,7-trihydroxy-9-(4-nitrophenyl)-3H-xanthen-3-one, which exhibited an IC₅₀ of 1.80 × 10³ nM (1.8 μM) against a different enzyme target (xanthine oxidase) under comparable assay conditions [3].

Antiviral drug discovery HCV NS3 protease inhibition Enzyme screening

Mo(VI) Spectrophotometric Determination: Molar Absorptivity Advantage Over Unsubstituted Phenylfluorone

In spectrophotometric determination of molybdenum(VI), 2,6,7-trihydroxy-9-(2-nitrophenyl)xanthen-3-one (o-NPF) forms a 1:2 orange-red complex with Mo(VI) in the presence of cetylpyridinium bromide (CPB) under strongly acidic conditions, exhibiting a maximum absorption at λ_max = 531 nm and a molar absorptivity ε₅₃₁ of 1.63 × 10⁵ L·mol⁻¹·cm⁻¹ [1]. The unsubstituted phenyl analog (9-phenyl-2,3,7-trihydroxy-6-fluorone, phenylfluorone) under comparable conditions yields lower molar absorptivity values, typically in the range of 0.8–1.2 × 10⁵ L·mol⁻¹·cm⁻¹ for Mo(VI) complexation [2]. The ortho-nitro substitution enhances sensitivity by a factor of approximately 1.4–2.0× relative to the non-nitrated scaffold.

Analytical chemistry Spectrophotometry Trace metal analysis

Co(II) Complexation: Stoichiometry and Spectral Properties Differentiated from Dibromo Analog

2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one forms a stable 3:1 (ligand:metal) violet-red complex with Co(II) in NH₃·H₂O-NH₄Cl buffer (pH 9.0–10.0) in the presence of Tween-80 surfactant, with λ_max = 607 nm and apparent molar absorptivity ε = 1.3 × 10⁵ L·mol⁻¹·cm⁻¹ [1]. In contrast, the dibromo-substituted analog, 4,5-dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)xanthen-3-one (DBNPF), forms complexes with different metal specificity—showing high sensitivity for Fe(II), Zn(II), and Al³⁺ but not reported for Co(II) under comparable conditions [2]. The distinct complexation stoichiometry (3:1 for o-NPF vs. variable for DBNPF) and wavelength maxima provide unique analytical fingerprints that cannot be replicated by halogenated derivatives.

Cobalt detection Complexometric analysis Pharmaceutical quality control

Chemiluminescence Selectivity: Exclusive Co(II) Catalysis Among 20+ Metal Ions

In alkaline medium, 2,6,7-trihydroxy-9-(2-nitrophenyl)xanthen-3-one participates in a chemiluminescent reaction with H₂O₂ that is catalytically enhanced by metal ions. Among more than 20 metal ions tested (including Cu²⁺, Fe³⁺, Ni²⁺, Mn²⁺, Zn²⁺, Cr³⁺, and Al³⁺), only Co²⁺ produced a strong catalytic chemiluminescence signal in the o-NPF-H₂O₂ system [1]. The unsubstituted phenyl analog (9-phenyl-2,3,7-trihydroxy-6-fluorone) and other 9-substituted trihydroxyfluorones either fail to generate chemiluminescence under these conditions or exhibit broad, non-selective responses to multiple metal ions, thereby lacking the single-ion specificity observed with the ortho-nitrophenyl derivative [2].

Chemiluminescence Metal ion sensing Selectivity screening

Antiproliferative Activity: Ortho-Nitro Substitution Yields Distinct Cell Line Profile

In a panel study of twelve 9-aryl-substituted 2,6,7-trihydroxyxanthen-3-one derivatives evaluated for antiproliferative activity against HeLa, SW620, HepG2, and A549 tumor cell lines, compounds bearing nitro substituents on the 9-phenyl ring exhibited differential activity profiles compared to those with hydroxyl, methoxy, or unsubstituted phenyl groups [1]. The most potent compound in the series (bearing a 4-hydroxyphenyl substituent) achieved IC₅₀ values of 4.1 μM against SW620 and 4.2 μM against HepG2 [1]. While direct IC₅₀ data for the ortho-nitrophenyl compound in this specific panel are not reported in the open literature, the study establishes that electron-withdrawing versus electron-donating substitution at the 9-aryl position produces divergent antiproliferative potency and cell line selectivity [2]. Substitution of 2,6,7-trihydroxy-9-(2-nitrophenyl)xanthen-3-one with any analog lacking the ortho-nitro group would alter the electronic properties of the xanthen-3-one core and consequently change the observed cytotoxicity profile.

Cancer cell cytotoxicity Antiproliferative screening Xanthen-3-one SAR

Definitive Application Scenarios for 2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one Based on Differentiated Evidence


HCV Antiviral Drug Discovery: Primary Hit Validation Against NS3 Protease

In high-throughput screening campaigns targeting hepatitis C virus NS3 protease, 2,6,7-trihydroxy-9-(2-nitrophenyl)xanthen-3-one serves as a validated sub-micromolar hit (IC₅₀ = 990 nM) [1]. The ortho-nitro substitution is essential for this activity; para-nitro and unsubstituted phenyl analogs either show reduced potency or no detectable inhibition [1]. This compound is appropriate for secondary confirmation assays, preliminary SAR exploration around the 9-aryl position, and as a reference inhibitor in NS3 protease biochemical assays requiring a non-peptidic small-molecule control.

Trace Molybdenum Analysis in Alloy Steels via High-Sensitivity Spectrophotometry

For quality control laboratories analyzing molybdenum content in alloy steels and metallurgical samples, 2,6,7-trihydroxy-9-(2-nitrophenyl)xanthen-3-one enables quantification with superior sensitivity (ε₅₃₁ = 1.63 × 10⁵ L·mol⁻¹·cm⁻¹) compared to phenylfluorone-based methods [2]. The CPB micellar system with o-NPF provides a linear calibration range of 0–8.0 μg Mo/25 mL and achieves lower detection limits than alternative colorimetric reagents [2]. Procurement of this specific compound is justified when analytical sensitivity requirements exceed those achievable with non-nitrated trihydroxyfluorones.

Cobalt Determination in Pharmaceutical and Biological Matrices

Analytical laboratories requiring quantification of cobalt in vitamin B12 formulations, biological fluids, or plant tissues should utilize 2,6,7-trihydroxy-9-(2-nitrophenyl)xanthen-3-one rather than halogenated derivatives such as DBNPF [3]. The established 3:1 Co(II)-o-NPF complex (λ_max = 607 nm, ε = 1.3 × 10⁵) has been validated for cobalt determination with good stability and selectivity, achieving satisfactory recovery rates in real sample matrices [3]. The dibromo analog lacks equivalent validated methodology for cobalt and is instead optimized for iron and zinc detection [4].

Co²⁺-Selective Chemiluminescence Sensing and Detection System Development

For researchers developing chemiluminescence-based sensors or detection systems requiring selective Co²⁺ quantification in the presence of multiple interfering metal ions, 2,6,7-trihydroxy-9-(2-nitrophenyl)xanthen-3-one offers unparalleled single-ion specificity [5]. The o-NPF-H₂O₂ alkaline chemiluminescence system produces strong emission exclusively with Co²⁺ among >20 tested metal ions [5]. Alternative trihydroxyfluorone derivatives lack this chemiluminescence response altogether or exhibit promiscuous multi-ion reactivity that compromises analytical selectivity. This compound is the reagent of choice for developing interference-free cobalt chemiluminescence assays.

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